7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid
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Overview
Description
7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid involves high-temperature chemical reactions. One common method is the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This process involves the formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or its role as a building block for drug development.
Mechanism of Action
The mechanism of action of 7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid involves its interaction with molecular targets through various pathways. The initial formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination, plays a crucial role in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
Properties
CAS No. |
66249-00-1 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7-methyl-3-oxo-1,2-dihydrocyclopenta[a]naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H12O3/c1-8-2-4-10-9(6-8)3-5-11-13(16)7-12(14(10)11)15(17)18/h2-6,12H,7H2,1H3,(H,17,18) |
InChI Key |
SYXOXPCPMYPVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CC3C(=O)O |
Origin of Product |
United States |
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